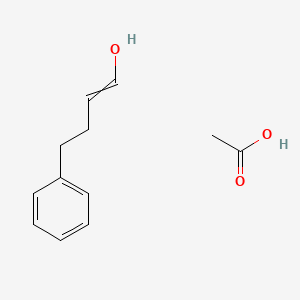

Acetic acid;4-phenylbut-1-en-1-ol

Description

Properties

CAS No. |

62692-60-8 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

acetic acid;4-phenylbut-1-en-1-ol |

InChI |

InChI=1S/C10H12O.C2H4O2/c11-9-5-4-8-10-6-2-1-3-7-10;1-2(3)4/h1-3,5-7,9,11H,4,8H2;1H3,(H,3,4) |

InChI Key |

XBDXAVBHUDSVIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CCC=CO |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation and Hydrogenation

A widely cited method involves the condensation of benzaldehyde derivatives with ketones under alkaline conditions, followed by hydrogenation. For instance, the reaction of 4-tert-alkoxy-benzaldehyde with acetone in the presence of alkali metal hydroxides or alcoholates yields 1-(4-tert-alkoxy-phenyl)-but-1-en-3-one, which is subsequently hydrogenated to the corresponding alcohol. This two-step process operates at mild temperatures (15–35°C) and employs palladium or platinum catalysts supported on activated carbon or silica gel for hydrogenation. The intermediate enone is isolated via distillation, achieving purities exceeding 99%, while the final hydrogenation step proceeds in solvents such as methanol or tetrahydrofuran.

Acylation and Reduction Pathways

Alternative routes utilize acylation reactions followed by reduction. For example, tetrahydrofuran (THF) reacts with acyl chlorides under zinc chloride catalysis to form chlorinated intermediates, which are subsequently reduced to alcohols. While this method is primarily documented for saturated alcohols like 4-phenyl-1-butanol, analogous approaches could be adapted for unsaturated systems by introducing elimination steps or employing selective reducing agents.

Oxidation and Elimination Strategies

The synthesis of structurally related allylic alcohols, such as (E)-4-phenylbut-3-en-2-ol, involves Claisen-Schmidt condensation of aromatic aldehydes with acetone, followed by carbonyl reduction. Applying this methodology to 4-phenylbut-1-en-1-ol would require tailored aldehydes and ketones to position the double bond appropriately. For instance, bromination and subsequent elimination of α-hydroxyketones could generate the desired unsaturation, as demonstrated in the synthesis of 1-phenylbut-3-ene-1,2-dione.

Esterification of 4-Phenylbut-1-en-1-ol to Form the Acetate

Esterification of the alcohol precursor with acetic acid or its derivatives is achieved through acid catalysis, acyl chloride reactions, or enzymatic transesterification.

Acid-Catalyzed Esterification

Traditional Fischer esterification employs acetic acid in the presence of sulfuric acid or p-toluenesulfonic acid under reflux conditions. This method, while straightforward, often requires excess acetic acid and prolonged reaction times to drive equilibrium toward ester formation. Yields are moderate (60–75%) but can be improved via azeotropic removal of water.

Acyl Chloride Method

Reaction with acetyl chloride in anhydrous solvents (e.g., dichloromethane or toluene) in the presence of a base (e.g., pyridine or triethylamine) offers higher efficiency. This exothermic reaction proceeds rapidly at room temperature, yielding 4-phenylbut-1-en-1-yl acetate with minimal byproducts. For example, analogous reactions using vinyl propionate and lipase catalysts achieve conversions exceeding 90% under optimized conditions.

Enzymatic Transesterification

Lipase-catalyzed transesterification has emerged as a green and enantioselective alternative. The immobilized lipase LU-CNBr, for instance, demonstrates high activity in organic solvents like diisopropyl ether (DIPE), enabling the conversion of racemic allylic alcohols to esters with enantiomeric excess (ee) values of 90–99%. Using vinyl acetate as the acyl donor, this method avoids racemization and operates under mild conditions (25–40°C), making it suitable for heat-sensitive substrates.

Comparative Analysis of Esterification Methods

The table below summarizes key parameters for the predominant esterification strategies:

Enzymatic methods, while requiring specialized biocatalysts, offer superior stereocontrol and are preferable for pharmaceutical applications where chirality is critical. Conversely, acyl chloride routes provide the highest yields and are scalable for industrial production.

Industrial-Scale Production Considerations

Process Optimization

Industrial synthesis prioritizes continuous flow reactors and advanced purification techniques such as fractional distillation or preparative chromatography. For instance, the condensation-hydrogenation sequence described in Patent EP0038480A1 achieves near-quantitative yields by optimizing catalyst loading (0.001–0.01 mol%) and solvent systems.

Solvent and Catalyst Recycling

Economic viability necessitates solvent recovery and catalyst reuse. Immobilized lipases like LU-CNBr retain >80% activity after three reaction cycles, reducing operational costs. Similarly, platinum catalysts can be filtered and reused in hydrogenation steps without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-phenylbut-1-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Acetic acid;4-phenylbut-1-en-1-ol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of acetic acid;4-phenylbut-1-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic acyl substitution reactions, where the acyl group is replaced by a nucleophile . This reaction mechanism is facilitated by the presence of a catalytic amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Acetic Acid (C₂H₄O₂)

4-Phenylbutyric Acid (4-PBA; C₁₀H₁₂O₂)

4-Phenylbut-1-en-1-ol (C₁₀H₁₂O)

- Functional Group : Unsaturated alcohol (-OH) with a double bond at position 1 and phenyl at position 3.

- Key Properties : Estimated molecular weight 148.2 g/mol; likely lower water solubility than acetic acid but higher than 4-PBA.

4-Phenyl-3-buten-2-ol (C₁₀H₁₂O)

- Functional Group : Alcohol with a double bond at position 3.

Physical and Chemical Properties Comparison

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.